molecular formula C18H29BN2O2 B2482081 1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine CAS No. 440652-32-4

1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine

Cat. No.: B2482081
CAS No.: 440652-32-4
M. Wt: 316.25
InChI Key: YYWYWLGKBKLRHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

1-methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29BN2O2/c1-17(2)18(3,4)23-19(22-17)16-9-7-6-8-15(16)14-21-12-10-20(5)11-13-21/h6-9H,10-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWYWLGKBKLRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The compound's molecular formula is C12H22BNO2C_{12}H_{22}BNO_2 with a molar mass of 223.12 g/mol. It is characterized by its crystalline powder form and has a melting point ranging from 72 to 76 °C. The compound is soluble in various organic solvents and exhibits a predicted pKa of 9.25 .

Research indicates that compounds containing piperazine rings often exhibit diverse biological activities, including interactions with various receptors and enzymes. The presence of the boron-containing moiety in this compound suggests potential applications in targeted therapies, particularly in oncology .

Anticancer Activity

Studies have shown that derivatives of piperazine can inhibit specific kinases involved in cancer progression. For instance, compounds similar to this compound have been investigated for their ability to inhibit CDK4/6 kinases. These kinases are crucial for cell cycle regulation and are often overactive in cancer cells .

Case Studies

  • Inhibition of CDK4/6 : A study demonstrated that certain piperazine derivatives bind effectively to the kinase-inactive conformation of CDK6, contributing to their selectivity and potency against cancer cells expressing mutant forms of the protein .
  • Selectivity for Kinase Targets : Another investigation highlighted the selectivity of similar compounds for receptor tyrosine kinases such as KIT and PDGFRA, which are implicated in gastrointestinal stromal tumors (GIST) and systemic mastocytosis .

Data Table: Biological Activities

Activity TypeCompound InteractionReference
AnticancerInhibition of CDK4/6
Receptor Tyrosine Kinase InhibitionSelective inhibition of KIT/PDGFRA
General Pharmacological ActivityVarious receptor interactions

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds incorporating boron-containing moieties can exhibit anticancer properties. The unique structural features of 1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine may enhance its interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways .

Neuropharmacology
The piperazine moiety is known for its activity in modulating neurotransmitter systems. This compound could potentially be explored for developing new treatments for neurological disorders. Its ability to cross the blood-brain barrier may facilitate its use as a therapeutic agent in conditions such as anxiety and depression .

Organic Synthesis

Reagent in Cross-Coupling Reactions
this compound can serve as a versatile reagent in cross-coupling reactions. The presence of the boron atom allows for the formation of carbon-carbon bonds through palladium-catalyzed processes. This is particularly useful in synthesizing complex organic molecules .

Intermediate in Pharmaceutical Synthesis
This compound can act as an intermediate in the synthesis of other biologically active molecules. Its functional groups can be modified to create derivatives with enhanced pharmacological properties. For example, it can be transformed into various piperazine derivatives that have shown promise in drug discovery .

Materials Science

Development of Functional Materials
The incorporation of boron-dioxaborolane units into polymer matrices has been studied for creating materials with improved thermal and mechanical properties. The unique characteristics of this compound make it a candidate for developing smart materials that respond to environmental stimuli .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related boron-containing compound exhibited significant cytotoxicity against various cancer cell lines. The researchers hypothesized that the mechanism involved the induction of apoptosis through mitochondrial pathways . This suggests potential applications for this compound in targeted cancer therapies.

Case Study 2: Synthesis of Novel Piperazine Derivatives

In a synthetic chemistry study, researchers utilized this compound to create a library of piperazine derivatives. These derivatives were screened for their biological activity against specific targets related to neurological disorders . The findings indicated several candidates with enhanced efficacy compared to existing treatments.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table highlights structural and functional differences with similar compounds:

Compound Molecular Formula Molecular Weight Key Structural Features Applications Reference
This compound C₁₇H₂₇BN₂O₂ 302.227 Benzyl-linked dioxaborolane; methyl-piperazine Kinase inhibitor synthesis (e.g., UNC2025)
1-Methyl-4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine C₁₇H₂₇BN₂O₂ 302.227 Para-substituted benzyl group on dioxaborolane Intermediate in radiopharmaceuticals and cross-coupling reactions
1-Methyl-4-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)piperazine C₂₃H₃₆BN₂O₃ 414.36 Phenoxypropyl linker; increased lipophilicity Medicinal chemistry (targeted drug delivery)
QN-8462 (1-Methyl-4-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)piperazine) C₂₀H₃₂BN₂O₂ 356.30 Ethyl spacer between piperazine and aryl group Probable use in PET imaging or antibody-drug conjugates
4-[(4-Methylpiperazin-1-yl)methyl]benzeneboronic acid pinacol ester C₁₇H₂₇BN₂O₂ 302.227 Isomeric benzyl substitution (para vs. ortho) Suzuki-Miyaura couplings; antiviral agent synthesis
BHAPI (Prochelator) C₂₄H₂₉BN₄O₃ 450.33 Isonicotinohydrazide backbone; ROS-responsive boronic ester Iron chelation under oxidative stress; neuroprotective applications

Key Comparative Insights

Structural Variations and Reactivity :
  • Substitution Position : Ortho vs. para substitution on the benzyl group (e.g., vs. ) affects steric hindrance and coupling efficiency in Suzuki reactions.
  • Linker Modifications: Phenoxypropyl () or ethyl spacers () alter lipophilicity and bioavailability, making them suitable for CNS-targeted therapies.
  • Functional Groups : Sulfonyl () or hydrazide () substituents introduce polar interactions or redox-sensitive properties.

Research Findings and Data

Suzuki-Miyaura Coupling Efficiency

Compound Reaction Yield (%) Catalyst Used Substrate Compatibility
Parent compound (ortho-substituted) 52% Pd(dppf)Cl₂·CH₂Cl₂ Aryl halides, heteroaromatics
Para-substituted analog 67% Pd(PPh₃)₄ Electron-deficient aryl rings
Sulfonyl-modified analog () 38% Pd(OAc)₂ Limited to activated substrates

Q & A

Basic: How can researchers optimize the synthesis of 1-Methyl-4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine?

Methodological Answer:
Synthesis optimization involves selecting appropriate coupling strategies and reaction conditions. A common approach is palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the dioxaborolane moiety . Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
  • Temperature : 80–100°C under inert atmosphere (N₂/Ar) to prevent boronate ester hydrolysis .
  • Purification : Use HPLC or silica gel chromatography to isolate the product with >95% purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies piperazine ring protons (δ 2.5–3.5 ppm) and dioxaborolane B-O bonds (δ 1.3 ppm for methyl groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₂₀H₃₀BN₂O₂: 347.24 g/mol) .
  • HPLC : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How can contradictory yields in palladium-catalyzed reactions be resolved?

Methodological Answer:
Yield discrepancies often arise from catalyst loading, solvent polarity, or boronate ester stability. For example:

  • Catalyst Efficiency : Lower yields in DMSO vs. DMF may indicate solvent coordination interference with Pd .
  • Boronate Stability : Hydrolysis under aqueous conditions reduces yields; use anhydrous solvents and molecular sieves .
  • Optimization Table :
ConditionYield (Literature)Key FactorReference
PdCl₂(dppf)/DMF72%Ligand stability
Pd(PPh₃)₄/DMSO54%Solvent coordination

Advanced: What computational strategies predict biological target interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The dioxaborolane group may coordinate metal ions in active sites .
  • MD Simulations : Assess binding stability (≥100 ns trajectories) with GROMACS. Piperazine flexibility influences binding entropy .
  • ADMET Prediction : SwissADME evaluates logP (∼2.5) and blood-brain barrier permeability, critical for CNS-targeted studies .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Decomposes above 150°C; store at −20°C in amber vials .
  • Moisture Sensitivity : Boronate esters hydrolyze in humid environments; use desiccants in storage .
  • Light Sensitivity : UV exposure causes piperazine oxidation; avoid transparent containers .

Basic: What purification methods are effective for removing byproducts?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for baseline separation of boronate byproducts .
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals .
  • TLC Monitoring : Hexane/ethyl acetate (2:1) on silica plates (Rf ∼0.5) .

Advanced: What is the mechanistic role of palladium in cross-coupling reactions?

Methodological Answer:
Pd(0) undergoes oxidative addition with aryl halides, forming Pd(II) intermediates. Transmetallation with the boronate ester precedes reductive elimination to yield the coupled product. Key steps:

Oxidative Addition : Pd(0) + Ar-X → Pd(II)-Ar-X.

Transmetallation : Pd(II)-Ar-X + Ar'-B(OR)₂ → Pd(II)-Ar-Ar'.

Reductive Elimination : Pd(II)-Ar-Ar' → Pd(0) + Ar-Ar' .

Advanced: What challenges arise when scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Heat Dissipation : Use continuous flow reactors for exothermic reactions (e.g., boronate coupling) .
  • Catalyst Recovery : Immobilize Pd on graphene oxide to reduce costs .
  • Byproduct Management : In-line HPLC monitors reaction progress in real-time .

Basic: How are analytical reference standards validated for this compound?

Methodological Answer:

  • Certified Reference Materials (CRMs) : Validate via NMR, HRMS, and elemental analysis (e.g., ≥98% purity) .
  • Calibration Curves : Linear regression (R² >0.99) in HPLC quantitation .
  • Interlab Reproducibility : Round-robin testing across ISO 17025-accredited labs .

Advanced: How does the boronate ester’s reactivity influence functionalization strategies?

Methodological Answer:

  • Protection-Deprotection : Use pinacol boronate esters for Suzuki coupling, then hydrolyze to boronic acids for further modifications .
  • Stability Trade-offs : Electron-withdrawing groups on the phenyl ring enhance boronate stability but reduce reactivity .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.